Edrophonium

Übersicht

Beschreibung

Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. This compound works by preventing the breakdown of acetylcholine, a neurotransmitter, thereby enhancing neuromuscular transmission .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Edrophonium kann durch Alkylierung von 3-Hydroxy-N,N-Dimethylanilin mit Ethylbromid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid, um den Alkylierungsprozess zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Synthese von this compound ähnliche Alkylierungsreaktionen, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie zum Einsatz kommen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, was zur Bildung von Chinonderivaten führt.

Substitution: Der aromatische Ring in this compound kann an elektrophilen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung und Halogenierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene (Chlor, Brom) für die Halogenierung werden verwendet.

Hauptprodukte:

Oxidation: Chinonderivate.

Substitution: Nitro- und Halogenderivate von this compound.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Myasthenia Gravis Diagnosis

Edrophonium is predominantly used in the diagnosis of myasthenia gravis (MG), a chronic autoimmune neuromuscular disorder characterized by varying degrees of weakness of the skeletal muscles. The "Tensilon test" involves administering this compound intravenously to assess muscle strength:

- Mechanism : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels at the neuromuscular junction, which temporarily improves muscle strength in patients with MG .

- Sensitivity and Specificity : The sensitivity of the this compound test for ocular myasthenia gravis is approximately 85%, while for generalized myasthenia gravis it can reach up to 96% .

| Test Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Ocular Myasthenia Gravis | 85 | High |

| Generalized Myasthenia Gravis | 96 | High |

Cholinergic Crisis Assessment

In addition to diagnosing MG, this compound can help differentiate between myasthenic crisis and cholinergic crisis, a condition caused by excessive acetylcholine due to overmedication with anticholinesterase drugs. A positive response to this compound may indicate a myasthenic crisis, whereas no improvement suggests a cholinergic crisis .

Therapeutic Applications

Reversal of Muscle Relaxants

This compound is also utilized in surgical settings to reverse the effects of non-depolarizing muscle relaxants such as gallamine and tubocurarine. This application is critical during anesthesia recovery:

- Dosage : Typically administered at a dose of 10 mg intravenously, with effects manifesting within 30 seconds and lasting approximately 5–10 minutes .

- Clinical Considerations : Due to its rapid action, it is essential for healthcare providers to monitor patients closely after administration to avoid potential adverse reactions.

Case Studies and Clinical Insights

Several case studies highlight the efficacy and safety of this compound in clinical practice:

- Case Study 1 : A study involving 300 patients demonstrated that a dosage of 2 mg followed by an additional 8 mg if necessary provided reliable results without significant side effects. The majority exhibited marked improvement in muscle strength post-administration, confirming the diagnosis of MG .

- Case Study 2 : In pediatric patients suspected of having MG, this compound was administered under controlled conditions. The response was documented through objective measures such as photographic evidence of ptosis improvement before and after drug administration, reinforcing its diagnostic utility .

Safety and Side Effects

While this compound is generally safe when administered under medical supervision, potential side effects include:

- Bradycardia

- Increased salivation

- Nausea

- Muscle fasciculations

Healthcare providers must be prepared for these reactions, particularly in cases where higher doses are required .

Wirkmechanismus

Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .

Vergleich Mit ähnlichen Verbindungen

Pyridostigmine: Another acetylcholinesterase inhibitor used for long-term management of myasthenia gravis.

Neostigmine: Used for similar purposes as edrophonium but has a longer duration of action.

Comparison:

Duration of Action: this compound has a rapid onset and short duration of action, making it suitable for diagnostic purposes.

Binding Sites: this compound binds to an allosteric site on acetylcholinesterase, whereas pyridostigmine and neostigmine bind to the active site.

This compound’s unique binding site and rapid action make it particularly useful for diagnostic applications, distinguishing it from other acetylcholinesterase inhibitors.

Biologische Aktivität

Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.

This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .

Pharmacokinetics

- Absorption : Rapidly absorbed after administration.

- Volume of Distribution :

- Adults:

- Children (0.08-10 years):

- Elderly (65-75 years):

- Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .

Myasthenia Gravis Diagnosis

The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .

Case Studies

- Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .

- Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .

- Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .

Side Effects

Common side effects associated with this compound include:

- Bradycardia

- Increased salivation

- Sweating

- Muscle twitching

- Gastrointestinal disturbances

These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.

Research Findings

Recent studies have explored this compound's broader implications beyond MG:

- Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .

- Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .

Summary Table of Key Findings

| Study Focus | Findings |

|---|---|

| Myasthenia Gravis | Temporary improvement in muscle strength post-edrophonium injection |

| Cervical Dystonia | Significant increase in clinical signs post-injection; typical muscarinic side effects observed |

| Blepharospasm | Amplified symptoms post-edrophonium; effective diagnostic tool |

| Neurotoxic Envenoming | Significant improvement in ptosis and upward gaze endurance post-injection |

Eigenschaften

Key on ui mechanism of action |

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |

|---|---|

CAS-Nummer |

312-48-1 |

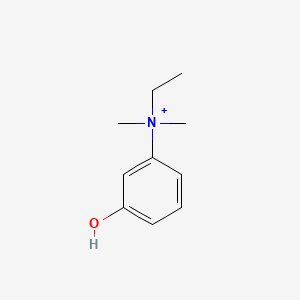

Molekularformel |

C10H16NO+ |

Molekulargewicht |

166.24 g/mol |

IUPAC-Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium |

InChI |

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |

InChI-Schlüssel |

VWLHWLSRQJQWRG-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Kanonische SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Aussehen |

Solid powder |

melting_point |

162-163 |

Key on ui other cas no. |

312-48-1 116-38-1 |

Physikalische Beschreibung |

Liquid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Appreciable as liquid hydrochloride salt 4.86e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.